molecular formula C57H86N2O14 B3332388 ILS-920 CAS No. 892494-07-4

ILS-920

Cat. No.: B3332388
CAS No.: 892494-07-4
M. Wt: 1023.3 g/mol
InChI Key: WZFNBQBUDJACCD-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for ILS-920 are not widely documented in the available literature.
    • it is known that this compound is a brain-penetrant compound with potential therapeutic applications.
  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • ILS-920’s neuroprotective effects may result from its dual functions:
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are not readily available in the literature.
    • Further research is needed to explore ILS-920’s uniqueness and identify related analogs.

    Properties

    CAS No.

    892494-07-4

    Molecular Formula

    C57H86N2O14

    Molecular Weight

    1023.3 g/mol

    IUPAC Name

    10,27-dihydroxy-21-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone

    InChI

    InChI=1S/C57H86N2O14/c1-33-26-37(5)51(62)53(70-10)52(63)38(6)27-34(2)47(61)32-49(35(3)28-40-20-24-46(60)50(30-40)69-9)71-56(66)45-18-14-15-25-58(45)55(65)54(64)57(67)39(7)19-21-42(72-57)31-48(68-8)36(4)29-43-22-23-44(33)59(73-43)41-16-12-11-13-17-41/h11-13,16-17,27,29,33-35,37,39-40,42-46,48-50,52-53,60,63,67H,14-15,18-26,28,30-32H2,1-10H3

    InChI Key

    WZFNBQBUDJACCD-UHFFFAOYSA-N

    SMILES

    CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC

    Isomeric SMILES

    C[C@@H]1CC[C@H]2C[C@@H](/C(=C\[C@H]3CC[C@@H]([C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]4CCCCN4C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]5CC[C@H]([C@@H](C5)OC)O)C)/C)O)OC)C)C)N(O3)C6=CC=CC=C6)/C)OC

    Canonical SMILES

    CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    ILS-920
    Reactant of Route 2
    ILS-920
    Reactant of Route 3
    ILS-920
    Reactant of Route 4
    ILS-920
    Reactant of Route 5
    ILS-920
    Reactant of Route 6
    ILS-920

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